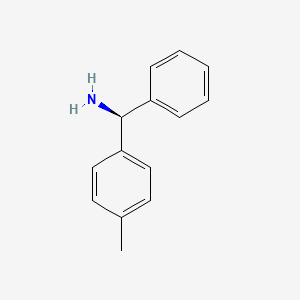
Benzyl (S)-(1-((2-(4-bromophenyl)-2-oxoethyl)amino)-1-oxopropan-2-YL)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl (S)-(1-((2-(4-bromophenyl)-2-oxoethyl)amino)-1-oxopropan-2-YL)carbamate is an organic compound that belongs to the class of carbamates Carbamates are esters of carbamic acid and are widely used in various fields, including pharmaceuticals, agriculture, and chemical synthesis
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl (S)-(1-((2-(4-bromophenyl)-2-oxoethyl)amino)-1-oxopropan-2-YL)carbamate typically involves the reaction of benzyl chloroformate with an appropriate amine. The reaction is carried out under mild conditions, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The general reaction scheme is as follows:
Formation of the Intermediate: Benzyl chloroformate reacts with the amine to form an intermediate carbamate.
Final Product Formation: The intermediate undergoes further reaction with 4-bromophenyl acetic acid to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
Benzyl (S)-(1-((2-(4-bromophenyl)-2-oxoethyl)amino)-1-oxopropan-2-YL)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in various substituted derivatives of the original compound.
Aplicaciones Científicas De Investigación
Benzyl (S)-(1-((2-(4-bromophenyl)-2-oxoethyl)amino)-1-oxopropan-2-YL)carbamate has several scientific research applications:
Mecanismo De Acción
The mechanism of action of Benzyl (S)-(1-((2-(4-bromophenyl)-2-oxoethyl)amino)-1-oxopropan-2-YL)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may act as an inhibitor of acetylcholinesterase, preventing the breakdown of acetylcholine and thereby enhancing cholinergic signaling . The exact pathways and molecular targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Benzyl carbamate: A simpler analog without the bromophenyl group.
Ethyl carbamate: Another carbamate ester with different substituents.
Methyl carbamate: A smaller analog with a methyl group instead of a benzyl group.
Uniqueness
Benzyl (S)-(1-((2-(4-bromophenyl)-2-oxoethyl)amino)-1-oxopropan-2-YL)carbamate is unique due to the presence of the bromophenyl group, which imparts specific chemical and biological properties. This makes it a valuable compound for targeted applications in medicinal chemistry and biochemical research.
Propiedades
Fórmula molecular |
C19H19BrN2O4 |
|---|---|
Peso molecular |
419.3 g/mol |
Nombre IUPAC |
benzyl N-[(2S)-1-[[2-(4-bromophenyl)-2-oxoethyl]amino]-1-oxopropan-2-yl]carbamate |
InChI |
InChI=1S/C19H19BrN2O4/c1-13(22-19(25)26-12-14-5-3-2-4-6-14)18(24)21-11-17(23)15-7-9-16(20)10-8-15/h2-10,13H,11-12H2,1H3,(H,21,24)(H,22,25)/t13-/m0/s1 |
Clave InChI |
ORCUKUFFFSQBPR-ZDUSSCGKSA-N |
SMILES isomérico |
C[C@@H](C(=O)NCC(=O)C1=CC=C(C=C1)Br)NC(=O)OCC2=CC=CC=C2 |
SMILES canónico |
CC(C(=O)NCC(=O)C1=CC=C(C=C1)Br)NC(=O)OCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




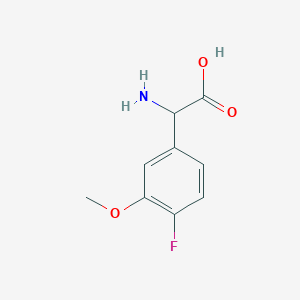
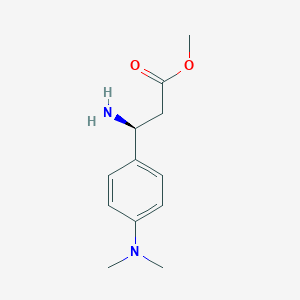
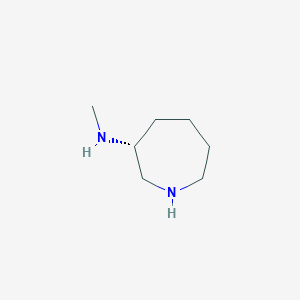

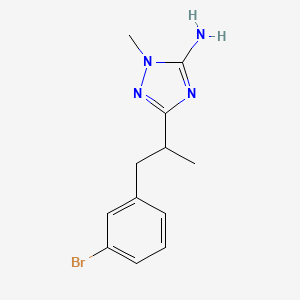
![3-(Difluoromethyl)imidazo[1,5-A]pyridine-1-carboxylic acid](/img/structure/B13040842.png)





